2-Chloro-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(8-(hydroxymethyl)-2-azaspiro[45]decan-2-yl)ethanone is a synthetic organic compound with a unique spirocyclic structure This compound features a spiro[45]decane ring system, which is a bicyclic structure where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the spirocyclic ring system followed by the introduction of the chlorine and hydroxymethyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and chlorinating agents like thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone depends on its interaction with specific molecular targets. The chlorine and hydroxymethyl groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone: Similar spirocyclic structure but with a methyl group instead of a hydroxymethyl group.
2-Chloroquinoline-3-carbaldehyde: Contains a chlorine atom and a carbonyl group but lacks the spirocyclic structure.
Uniqueness
2-Chloro-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone is unique due to its combination of a spirocyclic ring system, a chlorine atom, and a hydroxymethyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C12H20ClNO2 |
---|---|
Molecular Weight |
245.74 g/mol |
IUPAC Name |
2-chloro-1-[8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]ethanone |
InChI |
InChI=1S/C12H20ClNO2/c13-7-11(16)14-6-5-12(9-14)3-1-10(8-15)2-4-12/h10,15H,1-9H2 |
InChI Key |
FLWCVHZDVAHOHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CO)CCN(C2)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.